1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide - 921538-27-4

1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

Catalog Number: EVT-3005526
CAS Number: 921538-27-4
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A)

    • Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist. It exhibits nanomolar affinity for rat and human recombinant and native OT receptors. SSR126768A has been studied for its potential in preventing preterm labor due to its ability to antagonize OT-induced uterine contractions. []
    • Relevance: SSR126768A shares the 2-oxindole core structure with 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide. Both compounds feature substituents at the 3-position of the oxindole ring and an aromatic ring directly attached to the oxindole core. The presence of the oxindole moiety is notable for its involvement in various biological activities. []
    • Compound Description: This compound is a carbon-14 labeled analog of a cholecystokinin A (CCK-A) receptor antagonist. It has been synthesized for use in pharmacological studies, likely for investigating the binding kinetics, distribution, and metabolism of CCK-A antagonists. []

    • Relevance: Though structurally different from 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, this compound exemplifies the use of labeled analogs in studying pharmacological properties, a strategy that can be applied to investigate the target compound as well. []
    • Compound Description: This compound is a potent gamma-secretase inhibitor with potential applications in Alzheimer's disease. Its design incorporates a substituted hydrocinnamide C-3 side chain and a benzodiazepine moiety. []

    • Relevance: Similar to 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, this compound exemplifies the exploration of diverse chemical structures, including heterocycles and substituted aromatic rings, in drug design. The presence of fluorine atoms in this compound highlights the importance of halogen substituents in modulating pharmacological properties. []
    • Compound Description: This compound is a carbon-14 labeled CCK-A antagonist, useful for pharmacological studies exploring CCK-A receptor interactions. It features a benzodiazepine core with a thiophene-2-carboxamide substituent. []

    • Relevance: This compound highlights the relevance of radiolabeled compounds in studying the pharmacological properties of CCK antagonists, similar to the potential application for investigating the properties of 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide. []
    • Compound Description: This compound is a carbon-14 labeled benzodiazepine derivative designed as a CCK antagonist. It has been synthesized and characterized for use in pharmacological studies. []

    • Relevance: Similar to 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, this compound demonstrates the use of methanesulfonamide group in medicinal chemistry. The presence of a radiolabel allows for tracing its metabolic fate and investigating its interaction with target receptors. []
    • Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It has demonstrated efficacy in inhibiting pentagastrin-induced gastric acid secretion. YF476 was investigated clinically for treating gastroesophageal reflux disease (GORD). []

    • Relevance: YF476 highlights the exploration of 1,4-benzodiazepin-2-one derivatives as gastrin/CCK-B antagonists. Although structurally different from 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, it showcases the development of antagonists for specific CCK receptor subtypes, a concept relevant to understanding the target compound's potential interactions with CCK receptors. []
    • Compound Description: This compound is a CCKB antagonist with a chiral center at the 3-position of the benzazepine ring. Its synthesis involves a multistep process and highlights the importance of stereochemistry in drug design. []

    • Relevance: While structurally different from 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, this compound emphasizes the exploration of different heterocyclic scaffolds, in this case, benzazepine, for developing CCK antagonists. The presence of a chlorophenyl group in both compounds indicates the potential role of this substituent in interacting with the CCK receptors. []
    • Compound Description: WIN55,212-2 is a full agonist for the cannabinoid receptors, specifically CB1. Chronic administration of WIN55,212-2 leads to tolerance to cannabinoid-mediated behaviors, desensitization, and down-regulation of CB1 receptors. [, ]

    • Relevance: Though structurally dissimilar to 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, WIN55,212-2 exemplifies how chronic agonist exposure can lead to receptor adaptation. This concept might be relevant for studying potential long-term effects of the target compound if it interacts with specific receptors. [, ]

    1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

    • Compound Description: MK-8033 is a potent and specific dual inhibitor of c-Met and Ron kinases. It exhibits preferential binding to the activated conformation of c-Met and has been investigated for its anticancer activity. []
    • Relevance: MK-8033's structure highlights the use of methanesulfonamide moiety in medicinal chemistry, similar to its presence in 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide. MK-8033's development illustrates the concept of targeting specific kinase conformations for enhanced selectivity, a valuable strategy in drug design. []

    N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    • Compound Description: SR141716A acts as a selective antagonist for the CB1 cannabinoid receptor. Studies using SR141716A have provided insights into the molecular mechanisms of CB1 receptor antagonism and inverse agonism. [, , , ]
    • Relevance: While structurally distinct from 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, SR141716A's role as a CB1 receptor antagonist makes it relevant for understanding the potential interactions of the target compound with the endocannabinoid system, particularly if the target compound exhibits any cannabinoid-like activity. [, , , ]

    1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (25)

    • Compound Description: This compound is a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. It exhibits strong herbicidal activity and is significantly more potent than the commercial herbicide mesotrione. []
    • Relevance: Though structurally different from 1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, this compound showcases the use of heterocyclic scaffolds and structure-based drug design in developing potent inhibitors. []

Properties

CAS Number

921538-27-4

Product Name

1-(3-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

IUPAC Name

1-(3-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.82

InChI

InChI=1S/C16H15ClN2O3S/c1-19-15-6-5-14(8-12(15)9-16(19)20)18-23(21,22)10-11-3-2-4-13(17)7-11/h2-8,18H,9-10H2,1H3

InChI Key

CPEOOPCGNRQZOG-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.